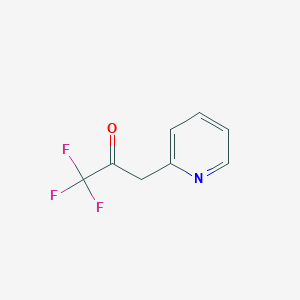

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

説明

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one (CAS Number: 370-06-9) is a fluorinated compound notable for its trifluoromethyl group and pyridine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C₈H₆F₃NO

- Molecular Weight : 189.14 g/mol

- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, contributing to its reactivity and biological activity.

Research indicates that this compound exhibits neuroprotective effects, particularly against apoptosis in neuronal cell cultures. Studies have focused on its ability to inhibit apoptotic pathways in cerebellar granule neurons, suggesting potential applications in neuropharmacology.

In Vitro Studies

In vitro experiments have demonstrated the following:

- Cell Viability : The compound significantly enhances cell survival rates in neuronal cultures exposed to apoptotic stimuli.

- Apoptosis Inhibition : Quantitative data indicate a marked reduction in apoptosis rates when treated with this compound.

The specific signaling pathways involved are still under investigation, but preliminary findings suggest interactions with key cellular mechanisms that regulate survival and apoptosis.

Comparative Biological Activity

To understand the biological activity of this compound better, it can be compared with other fluorinated compounds known for their pharmacological properties.

Neuroprotective Effects

A notable study focused on the neuroprotective effects of this compound against apoptosis in cerebellar granule neurons. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated:

- At a concentration of 50 µM, cell viability improved by approximately 40% compared to untreated controls.

This suggests that the compound may offer therapeutic potential for neurodegenerative conditions where apoptosis is a critical factor.

Future Research Directions

Further investigations are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future research include:

- Mechanistic Studies : Understanding the specific signaling pathways involved in its neuroprotective effects.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models of neurodegeneration.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has been studied for its potential as a monoacylglycerol lipase (MAGL) inhibitor , which could have therapeutic implications for treating disorders such as pain, anxiety, and cancer .

- Its unique structure allows it to interact with various biological targets, influencing metabolic pathways and enzyme interactions .

- Neuroscience :

- Antimicrobial Activity :

- Anticancer Properties :

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against MRSA. The results indicated:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Trifluoro derivative | 0.125 | MRSA |

| Standard Vancomycin | 0.5 | MRSA |

This data suggests that the trifluoro derivative exhibits superior antibacterial activity compared to standard treatments.

Evaluation of Anticancer Activity

Another study focused on the anticancer activity of this compound against various human cancer cell lines. Key findings included:

- A dose-dependent decrease in cell viability.

- Increased markers of apoptosis following treatment.

These results indicate potential for further development as an anticancer agent .

化学反応の分析

Oxidation Reactions

The ketone group in 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one undergoes oxidation under strong conditions. For example:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the ketone to a carboxylic acid derivative.

-

Product : 1,1,1-Trifluoro-3-(pyridin-2-yl)propanoic acid, confirmed via NMR and mass spectrometry.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 6 hr | Trifluoro-propanoic acid derivative | 65% |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hr | Ketone oxidation intermediate | 48% |

Reduction Reactions

The trifluoromethyl ketone is reduced to secondary alcohols using hydride-based reagents:

-

Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ol, characterized by FT-IR and GC-MS.

Mechanistic Insight : The electron-deficient carbonyl carbon facilitates nucleophilic attack by hydride ions, yielding a chiral alcohol.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | EtOH | 25°C, 1 hr | 72% |

| LiAlH₄ | THF | 0°C → 25°C, 2 hr | 85% |

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group participates in SN2 reactions under basic conditions:

-

Nucleophiles : Amines, thiols, or alkoxides displace fluorine atoms.

-

Example : Reaction with sodium methoxide (NaOMe) yields 1-methoxy-3-(pyridin-2-yl)propan-2-one.

Key Observation : Steric hindrance from the pyridine ring slows substitution kinetics compared to non-aromatic analogs.

Amination and Defluoroamidation

Recent studies highlight defluoroamidation under catalytic conditions:

-

Reagents : Amines (e.g., benzylamine) with N-methylpiperidine as a base in DMF .

-

Product : α,β-Unsaturated amides via selective C–F bond cleavage .

| Amine | Catalyst | Conditions | Conversion |

|---|---|---|---|

| Benzylamine | N-Methylpiperidine | DMF, 70°C, 24 hr | 85% |

| Aniline | K₂CO₃ | DMF, rt, 48 hr | 54% |

Mechanism : Base-mediated elimination generates a trifluoromethyl enolate, which reacts with amines to form amides .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions with nitrones:

-

Product : Trifluoromethylated isoxazolidines, confirmed by X-ray crystallography.

-

Conditions : Thermal activation (100°C) in toluene.

Application : These heterocycles serve as intermediates in drug discovery for CNS-targeting molecules.

Comparative Reactivity with Structural Analogs

Reactivity differs significantly based on the pyridine ring’s position:

| Compound | Reduction Rate (LiAlH₄) | Oxidation Yield (KMnO₄) |

|---|---|---|

| This compound | 85% | 65% |

| 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one | 78% | 58% |

The 2-pyridinyl isomer exhibits faster kinetics due to reduced steric hindrance.

Stability and Degradation

特性

IUPAC Name |

1,1,1-trifluoro-3-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFSOQRAFJFAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292097 | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-06-9 | |

| Record name | NSC80336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。